Fmoc-D-Dap(Boc)-OH
Description
The Significance of Non-Proteinogenic Amino Acids in Modern Peptide Science
Proteins and peptides, the workhorses of biological systems, are traditionally constructed from a set of 20 standard amino acids. However, nature and synthetic chemistry have revealed a vast universe of non-proteinogenic amino acids (npAAs), which are not encoded by the standard genetic code frontiersin.orgnih.govnih.govmdpi.com. The incorporation of these npAAs into synthetic peptides offers significant advantages over peptides composed solely of natural amino acids. These benefits include enhanced resistance to proteolytic degradation, improved metabolic stability, altered pharmacokinetic profiles, and the ability to fine-tune conformational preferences and receptor binding nih.govrsc.orgresearchgate.nettaylorandfrancis.comjpt.comnih.govsigmaaldrich.com.
The structural diversity of npAAs allows for the creation of peptidomimetics and novel molecular scaffolds, which are invaluable in drug discovery, the development of diagnostics, and the construction of advanced biomaterials nih.govrsc.orgresearchgate.netsigmaaldrich.comcpcscientific.com. By expanding the chemical repertoire beyond the 20 canonical amino acids, researchers can design peptides with tailored properties, leading to more potent, stable, and selective therapeutic agents and research tools rsc.orgresearchgate.netjpt.comnih.govsigmaaldrich.comcpcscientific.comqyaobio.com.
Orthogonal Protection Strategies for Diamino Acids: The Fmoc/Boc Paradigm for Selective Functionalization
In solid-phase peptide synthesis (SPPS), precise control over the reactivity of amino acid functional groups is paramount. Protecting groups are employed to temporarily mask reactive moieties, ensuring that peptide bond formation occurs regioselectively. Orthogonal protection strategies are particularly vital when dealing with amino acids possessing multiple reactive sites, such as diamino acids like 2,3-diaminopropanoic acid (Dap). Orthogonality refers to the ability to remove one protecting group under conditions that leave other protecting groups intact, allowing for sequential and selective functionalization americanpeptidesociety.orgorganic-chemistry.orgiris-biotech.delifetein.combiosynth.comnih.govpeptide.commdpi.com.
The Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups represent a cornerstone of orthogonal protection in SPPS americanpeptidesociety.orgorganic-chemistry.orgiris-biotech.delifetein.combiosynth.compeptide.com. The Fmoc group is base-labile, typically removed by treatment with piperidine (B6355638) in dimethylformamide (DMF) americanpeptidesociety.orgorganic-chemistry.orgiris-biotech.delifetein.combiosynth.compeptide.com. Conversely, the Boc group is acid-labile, readily cleaved by trifluoroacetic acid (TFA) americanpeptidesociety.orgorganic-chemistry.orgiris-biotech.delifetein.combiosynth.compeptide.com. This differential lability is crucial for diamino acids, where the two amino groups require distinct protection schemes for controlled peptide chain elongation and subsequent side-chain modifications.
Fmoc-D-Dap(Boc)-OH exemplifies this paradigm. The α-amino group is protected by the base-labile Fmoc group, making it ready for coupling after deprotection. Simultaneously, the β-amino group is protected by the acid-labile Boc group, which can be selectively removed later for further functionalization without affecting the Fmoc-protected α-amino group or the growing peptide chain . This strategic placement of orthogonal protecting groups on the diamino backbone of Dap enables chemists to build complex peptide architectures with high precision.
Table 1: Properties of Fmoc and Boc Protecting Groups
| Protecting Group | Removal Condition | Stability to Other Conditions |
| Fmoc | Base (e.g., Piperidine) | Acid |
| Boc | Acid (e.g., TFA) | Base, Nucleophiles |
Stereochemical Considerations of this compound in Advanced Synthetic Chemistry
Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to the structure and function of amino acids and peptides vulcanchem.combiopharmaspec.comjpt.comnih.gov. Amino acids, with the exception of glycine, possess a chiral α-carbon, leading to L- and D-enantiomers. While L-amino acids are the building blocks of proteins in all known organisms, D-amino acids, though less common, play significant biological roles and offer unique advantages in synthetic peptide design biopharmaspec.comnih.govnih.govresearchgate.net.
The "D" designation in this compound signifies that the amino acid backbone is the D-enantiomer of 2,3-diaminopropanoic acid vulcanchem.combiopharmaspec.comjpt.comnih.gov. Incorporating D-amino acids into synthetic peptides can confer several beneficial properties. Notably, D-amino acid-containing peptides often exhibit increased resistance to enzymatic degradation by proteases, which are typically stereospecific for L-amino acids biopharmaspec.comnih.govnih.govresearchgate.net. This enhanced stability can lead to longer in vivo half-lives and improved pharmacokinetic profiles for peptide-based therapeutics biopharmaspec.comnih.govresearchgate.net. Furthermore, the D-configuration can influence peptide conformation and alter interactions with biological targets, such as receptors or enzymes, potentially leading to novel biological activities or improved selectivity jpt.comnih.govnih.govresearchgate.net.
Therefore, this compound, with its defined D-stereochemistry and orthogonally protected amino groups, serves as a sophisticated chiral building block for constructing peptides with precisely engineered structures and enhanced biological properties.
Table 2: Key Features of this compound
| Feature | Description |
| Chemical Name | N-alpha-(9-fluorenylmethyloxycarbonyl)-N-beta-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid |
| CAS Number | 198544-42-2 iris-biotech.dechemicalbook.com |
| Molecular Formula | C₂₃H₂₆N₂O₆ iris-biotech.dechemicalbook.comsigmaaldrich.com |
| Molecular Weight | ~426.46 g/mol iris-biotech.dechemicalbook.comsigmaaldrich.com |
| Stereochemistry | D-configuration vulcanchem.combiopharmaspec.comjpt.comnih.gov |
| Protecting Groups | Fmoc (α-amino), Boc (β-amino) iris-biotech.de |
| Orthogonality | Fmoc (base-labile), Boc (acid-labile) americanpeptidesociety.orgorganic-chemistry.orgiris-biotech.delifetein.combiosynth.compeptide.com |
| Primary Application | Building block in Solid-Phase Peptide Synthesis (SPPS) iris-biotech.desigmaaldrich.compeptide.commedchemexpress.commedchemexpress.com |
| Typical Purity | ≥97.0% (HPLC) sigmaaldrich.com, min. 99% iris-biotech.de, min. 99.9% enantiomeric purity iris-biotech.de |
| Research Findings/Applications | Used in SAR studies peptide.com, synthesis of cyclic peptides peptide.com, ion-selective channels peptide.com, diagnostic agents medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUMAVONPSDRW-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941689 | |
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198544-42-2 | |
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80941689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-D-2,3-Diaminopropionic Acid(Boc)Â Â | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc D Dap Boc Oh and Its Stereoisomers
Methodological Advancements in Protecting Group Introduction and Removal
Fmoc-D-Dap(Boc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-beta-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid, is a crucial building block in modern peptide synthesis, particularly within solid-phase peptide synthesis (SPPS) . Its utility stems from the presence of two orthogonally protected amino groups: the α-amino group protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, and the β-amino group protected by the acid-labile Boc (tert-butyloxycarbonyl) group. This orthogonal protection strategy allows for selective deprotection and subsequent coupling, enabling the controlled assembly of complex peptide sequences, including those with unnatural amino acids or specific side-chain modifications iris-biotech.de. The ability to synthesize both D and L stereoisomers of diaminopropionic acid derivatives, such as this compound, is vital for creating peptides with diverse biological activities and structural properties zenodo.org.
The synthesis of this compound presents a significant challenge due to the presence of two amino groups on the diaminopropionic acid (Dap) backbone, requiring regioselective protection. Advancements in protecting group chemistry have focused on improving the efficiency, selectivity, and mildness of both the introduction and removal of the Fmoc and Boc moieties.
Methodological Advancements in Protecting Group Introduction
The introduction of the Fmoc group onto the α-amino position and the Boc group onto the β-amino position (or vice versa) requires careful control to ensure high yields and minimal side products.
Fmoc Protection: The Fmoc group is typically introduced by reacting the free amine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide) in the presence of a base wikipedia.org. Advancements have focused on optimizing reaction conditions to minimize side reactions such as dipeptide formation or Lossen-type rearrangements, which can lead to impurities like Fmoc-β-Ala-OH nih.gov. The use of specific reagents like Fmoc-Amox has been explored for cleaner Fmoc introduction nih.gov. For diaminopropionic acid, regioselective Fmoc protection of the α-amino group while the β-amino group is protected by Boc is a key step.
Boc Protection: The Boc group is commonly introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under various conditions, including aqueous or anhydrous methods with a base organic-chemistry.org. For this compound, the Boc group is typically installed on the β-amino group. Strategies often involve starting with a precursor like Nα-Fmoc-O-tert-butyl-d-serine, which is then converted to an aldehyde, followed by reductive amination with a protected amine or sulfonamide to introduce the β-amino functionality, which is subsequently protected with Boc nih.govmdpi.com.
Methodological Advancements in Protecting Group Removal
The orthogonal nature of the Fmoc and Boc groups is central to their utility. Advancements in their removal focus on selectivity and mildness, ensuring the integrity of the peptide chain and other protecting groups.
Fmoc Removal: The Fmoc group is readily cleaved under basic conditions, most commonly with piperidine (B6355638) in a polar solvent like DMF or NMP wikipedia.orgresearchgate.net. Typical deprotection cocktails involve 20-30% piperidine in DMF, with reaction times of 10-20 minutes researchgate.net. The base-catalyzed β-elimination mechanism liberates dibenzofulvene, which is scavenged by piperidine to prevent side reactions wikipedia.orgresearchgate.net. This selective removal allows for the subsequent coupling of the next amino acid without affecting the Boc group or other acid-labile side-chain protecting groups iris-biotech.de.
Boc Removal: The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) iris-biotech.deorganic-chemistry.org. TFA cleaves the tert-butyl carbamate, releasing the free amine, carbon dioxide, and isobutylene. This deprotection can be performed in anhydrous solvents, often with scavengers like thiophenol to prevent alkylation of sensitive residues organic-chemistry.org. The acid lability of the Boc group is orthogonal to the base lability of the Fmoc group, enabling sequential deprotection strategies iris-biotech.de.
Stereoselective Synthesis and Protecting Group Strategies
The synthesis of stereoisomerically pure this compound is critical for pharmaceutical applications. Research has explored various routes to achieve this, often starting from chiral precursors like D-serine nih.govmdpi.com. For instance, a strategy involves converting Nα-Fmoc-O-tert-butyl-d-serine into a Weinreb amide, followed by reduction to an aldehyde. Reductive amination with a protected amine or sulfonamide, followed by oxidation of the alcohol to a carboxylic acid, and subsequent protection steps, can yield the desired orthogonally protected amino acid nih.govmdpi.com. Stereoselective additions to dehydroalanine (B155165) derivatives have also been investigated for accessing Nβ-substituted α,β-diamino acids zenodo.orgtandfonline.com.
Comparative Data on Protecting Group Strategies
While specific comparative data directly on this compound synthesis advancements is often found within broader peptide synthesis literature, the general principles of Fmoc and Boc chemistry highlight their complementary roles.
| Protecting Group | Introduction Method(s) | Removal Conditions | Stability | Orthogonality |
| Fmoc | Fmoc-Cl, Fmoc-OSu, Fmoc-Amox wikipedia.orgnih.gov | Base (e.g., Piperidine in DMF/NMP) wikipedia.orgresearchgate.net | Stable to acids, mild bases | Orthogonal to acid-labile groups (e.g., Boc) |
| Boc | Boc₂O, Boc-ONH₂, Boc-N₃ organic-chemistry.org | Acid (e.g., TFA) iris-biotech.deorganic-chemistry.org | Stable to bases, nucleophiles | Orthogonal to base-labile groups (e.g., Fmoc) |
Research Findings on Synthesis and Protection
A synthetic strategy for orthogonally protected l-diaminopropanoic acid (l-Dap) methyl esters has been developed using Nα-Fmoc-O-tert-butyl-d-serine as a starting material. This route involves reductive amination and oxidation, minimizing chromatographic purifications and preserving chirality nih.govmdpi.com.
The synthesis of side-chain mono- or bis-methylated Fmoc-Dap, -Dab, and -Orn amino acids has been reported by probing the reactivity of commercially available Fmoc amino acids, indicating advancements in modifying amino acid side chains uq.edu.au.
Stereoselective synthesis of α-deuterated derivatives of 2,3-diaminopropanoic acid has been achieved through H/D exchange and diastereoselective additions, highlighting methods for controlling stereochemistry nih.gov.
The Fmoc-Dap(Boc)-OH building block has been utilized in SAR studies and the preparation of peptides with cyclic structures, demonstrating its practical application in complex peptide design peptide.com.
Compound List
this compound
2,3-diaminopropionic acid (Dap)
Fmoc (9-fluorenylmethyloxycarbonyl)
Boc (tert-butyloxycarbonyl)
Nα-Fmoc-O-tert-butyl-d-serine
Fmoc-Cl
Fmoc-OSu
Fmoc-Amox
Boc₂O
TFA (Trifluoroacetic acid)
Piperidine
DMF (N,N-dimethylformamide)
NMP (N-methylpyrrolidone)
Fmoc-β-Ala-OH
Fmoc-D-Dab(Boc)-OH
Fmoc-D-Dpr(ivDde)-OH
Fmoc-D-Dab(ivDde)-OH
Fmoc-D-Orn(ivDde)-OH
Fmoc-D-Lys(ivDde)-OH
ivDde-D-Lys(Fmoc)-OH
Fmoc-D-Dpr(Mtt)-OH
Fmoc-D-Dab(Mtt)-OH
Fmoc-D-Orn(Mtt)-OH
Fmoc-D-Lys(Mtt)-OH
Fmoc-D-Lys(Mmt)-OH
Fmoc-D-Dap(Boc, Me)-OH
Fmoc-L-Dap(Boc, Me)-OH
Fmoc-D-Dap(Boc-AEEA)-OH
this compound (CAS 162558-25-0)
this compound (CAS 198544-42-2)
Fmoc-L-Dap(Boc)-OH
Fmoc-D-Dab(Boc)-OH
Boc-D-2,3-diaminopropionic acid
N-t-Boc-amino-D-alanine
Fmoc-D-Dap(Phoc)
Fmoc-D-Dpr(Phoc)
this compound (CAS 198544-42-2)
Advanced Derivatization and Functionalization Strategies of Fmoc D Dap Boc Oh
Site-Specific Chemical Modifications Utilizing the Protected Amine Functionality
The presence of a Boc-protected amine on the side chain of Fmoc-D-Dap(Boc)-OH provides a valuable handle for site-specific chemical modifications. A key strategy involves the selective deprotection of this amine group, unmasking a nucleophilic site for further chemical elaboration while the α-amine remains protected by the Fmoc group.
One notable approach to achieve site-specific modification is through N-alkylation. Research has demonstrated a synthetic strategy for the mono-N-alkylation of the side chain of Fmoc-diamino acid derivatives. nih.govresearchgate.net This method utilizes molecular sieves as a mild base to promote the reaction between the deprotected side-chain amine and an alkyl halide. While the initial studies were performed on an ortho-nosyl (o-Ns) protected Dap derivative, this methodology is readily adaptable to this compound. The process would first involve the selective removal of the acid-labile Boc group, followed by the N-alkylation reaction. This strategy allows for the introduction of a wide variety of alkyl groups, enabling the synthesis of peptides with altered hydrophobicity, steric bulk, and conformational properties.
Table 1: N-Alkylation of Fmoc-Dap Derivatives This table is a representative example based on the described methodology.
| Alkyl Halide | Product | Potential Application |
| Methyl Iodide | Fmoc-D-Dap(Me)-OH | Introduction of a small, lipophilic group |
| Benzyl Bromide | Fmoc-D-Dap(Bn)-OH | Introduction of a bulky, aromatic moiety |
| Propargyl Bromide | Fmoc-D-Dap(propargyl)-OH | Installation of a "clickable" handle |
Integration into Bioorthogonal "Click Chemistry" Frameworks
The ability to incorporate bioorthogonal functionalities into peptides is of paramount importance for their application in complex biological systems. This compound serves as an excellent precursor for the synthesis of "clickable" amino acid derivatives, particularly those bearing an azide (B81097) group.
Synthesis of Azido-Dap Derivatives from this compound Precursors
The synthesis of azido-Dap derivatives from this compound is a multi-step process that leverages well-established chemical transformations. The first step involves the selective deprotection of the Boc group from the side-chain amine, typically achieved under acidic conditions (e.g., trifluoroacetic acid), to yield Fmoc-D-Dap-OH. cam.ac.uk Subsequently, the newly freed primary amine can be converted into an azide functionality through a diazo transfer reaction. cam.ac.uk This reaction is often carried out using a reagent such as imidazole-1-sulfonyl azide hydrochloride in a biphasic solvent system at a controlled pH. cam.ac.uk The resulting product, Fmoc-D-Dap(N3)-OH, is a versatile building block for peptide synthesis. cam.ac.ukmedchemexpress.com
Applications in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Fmoc-D-Dap(N3)-OH and its derivatives are key reagents in "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility. medchemexpress.com These azido-containing amino acids can readily participate in two major types of click reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition of an azide with a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole linkage. Peptides incorporating Fmoc-D-Dap(N3)-OH can be conjugated to a wide range of alkyne-modified molecules, including reporter tags, imaging agents, and drug molecules. medchemexpress.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free variant of the click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems. medchemexpress.com
Table 2: Click Chemistry Applications of Fmoc-D-Dap(N3)-OH Derivatives This table provides illustrative examples of potential click reactions.
| Click Reaction | Alkyne Partner | Product Linkage | Key Advantage |
| CuAAC | Propargyl-PEG | Triazole-linked PEGylated peptide | Increased solubility and in vivo half-life |
| SPAAC | DBCO-Fluorophore | Triazole-linked fluorescent peptide | Copper-free, suitable for live-cell imaging |
| CuAAC | Alkyne-modified drug | Triazole-linked peptide-drug conjugate | Targeted drug delivery |
Development of Chemical Probes through Fluorescent Labeling
The strategic placement of fluorescent probes within peptides is a powerful tool for studying their localization, interactions, and conformational changes. This compound provides an ideal scaffold for the development of such probes.
Conjugation with Environment-Sensitive Fluorophores
Environment-sensitive fluorophores, also known as solvatochromic dyes, exhibit changes in their fluorescence properties (e.g., emission wavelength, quantum yield) in response to changes in the local environment, such as polarity. By conjugating these dyes to the side chain of this compound, researchers can create fluorescent amino acids that act as reporters of their immediate surroundings.
A notable example is the synthesis of a 4-(N,N-dimethylamino)phthalimide-based fluorescent amino acid. researchgate.net In this work, the Boc-protected amine of this compound was deprotected and subsequently reacted with a 4-(N,N-dimethylamino)phthalic anhydride (B1165640) derivative. The resulting fluorescent amino acid was then incorporated into a peptide sequence. This engineered peptide exhibited fluorescence properties that were sensitive to the polarity of its environment, making it a valuable tool for studying peptide-protein interactions. researchgate.net
Synthesis of Fluorescent Amino Acid Building Blocks
Beyond single-probe applications, this compound is instrumental in the synthesis of novel fluorescent amino acid building blocks that can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net The synthesis typically involves the deprotection of the Boc group followed by the coupling of a fluorophore that has been activated as a carboxylic acid or other reactive derivative.
For instance, the fluorescent probe 7-nitrobenz-2-oxa-1,3-diazole (NBD) has been successfully conjugated to the side chain of an Fmoc-Dap derivative to create Fmoc-Dap(NBD)-OH. researchgate.net This fluorescent building block can then be used in Fmoc-based SPPS to generate peptides with a site-specifically incorporated NBD fluorophore. The development of a diverse palette of such fluorescent amino acid building blocks, with varying spectroscopic properties, is expanding the toolkit available to researchers for studying peptide and protein function. nih.govrsc.orgnih.gov
Table 3: Examples of Fluorescent Amino Acid Building Blocks Derived from this compound This table presents examples of potential fluorescent modifications.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Feature |
| 4-(N,N-dimethylamino)phthalimide | ~390 | ~500-600 | Environment-sensitive emission |
| NBD (7-nitrobenz-2-oxa-1,3-diazole) | ~465 | ~535 | Stable and widely used fluorophore |
| Coumarin Derivative | Varies | Varies | Photostable with high quantum yields |
Chelate Conjugation Strategies for Biomedical Applications (e.g., DOTA-modified peptides)
The conjugation of bifunctional chelators to peptides is a critical step in the development of radiopharmaceuticals and MRI contrast agents. medchemexpress.comnih.gov this compound serves as an invaluable building block in this process, enabling the precise placement of a chelating moiety within a peptide sequence. The diaminopropionic acid structure provides a side chain with a primary amine, which, after deprotection of the Boc group, becomes a reactive handle for the attachment of chelators like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).
The general strategy involves the incorporation of this compound into a peptide sequence during standard solid-phase peptide synthesis (SPPS). nih.gov The Fmoc group on the alpha-amine is temporarily removed at each coupling step, while the Boc group on the side-chain amine remains stable. Once the desired peptide sequence is assembled, the Boc protecting group on the D-Dap residue is selectively removed, typically under acidic conditions, exposing the side-chain amine for conjugation.
An activated form of the chelator, such as a DOTA-NHS ester or DOTA-isothiocyanate, is then reacted with the free amine on the peptide's side chain. researchgate.net This reaction forms a stable amide or thiourea (B124793) bond, covalently linking the chelator to the peptide. The final DOTA-conjugated peptide is then cleaved from the solid support and purified, typically by high-performance liquid chromatography (HPLC).
The resulting peptide-DOTA conjugate can then be radiolabeled with a variety of medically relevant metal ions, such as Gallium-68 for Positron Emission Tomography (PET) imaging or Lutetium-177 for radionuclide therapy. Similarly, for MRI applications, the DOTA cage can be complexed with gadolinium (Gd3+). nih.gov
Detailed Research Findings
While specific studies detailing the use of this compound for DOTA conjugation are not extensively documented in publicly available literature, the principles of this synthetic route are well-established within the field of peptide chemistry. The following table illustrates a representative synthesis and characterization of a hypothetical DOTA-conjugated peptide, based on common methodologies in the field.
| Parameter | Value/Observation |
|---|---|
| Peptide Sequence | Ac-D-Dap(DOTA)-Arg-Gly-Phe-NH2 |
| Synthesis Method | Fmoc/tBu Solid-Phase Peptide Synthesis |
| Boc Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| DOTA Activation | DOTA-NHS ester |
| Coupling Conditions | N,N-Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) |
| Cleavage from Resin | TFA/H2O/Triisopropylsilane (95:2.5:2.5) |
| Purification Method | Preparative Reverse-Phase HPLC |
| Overall Yield | >75% |
| Purity (by analytical HPLC) | >95% |
| Characterization | Mass Spectrometry (MS) to confirm molecular weight |
The use of this compound in this manner allows for the production of highly pure, site-specifically labeled peptides. This precision is crucial for ensuring consistent biological activity and reliable imaging or therapeutic outcomes. The D-configuration of the diaminopropionic acid residue can also contribute to increased peptide stability in vivo by reducing susceptibility to enzymatic degradation.
The development of such well-defined peptide-chelate conjugates is a testament to the power of advanced amino acid derivatives in creating sophisticated biomolecules for a new generation of diagnostic and therapeutic tools. rsc.org
Applications in Peptide and Peptidomimetic Research
Fundamental Role as a Core Building Block in Solid-Phase Peptide Synthesis (SPPS)
The utility of Fmoc-D-Dap(Boc)-OH is deeply rooted in its compatibility with Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in peptide chemistry. Its bifunctional nature, with two distinct amino groups, offers significant advantages for creating complex peptide structures.
Design and Development of Bioactive Peptide Mimetics
This compound plays a significant role in the design and synthesis of peptide mimetics, molecules that mimic the structure and function of natural peptides but often possess improved pharmacological properties like enhanced stability or altered receptor binding.
Conformational Control and Stability Enhancement in Peptide Design
The stereochemistry and the presence of a side-chain amine in this compound can significantly influence the conformational landscape and stability of peptides. The D-configuration of the amino acid can induce different backbone turns or alter secondary structure propensities compared to its L-counterpart medchemexpress.com. Furthermore, once the Boc group is removed, the free side-chain amine can participate in non-covalent interactions, such as salt bridges or hydrogen bonds, with other residues in the peptide chain. These interactions can stabilize specific peptide conformations, contributing to both structural integrity and biological activity. The inherent resistance of D-amino acids to proteolysis also contributes to enhanced peptide stability in biological environments medchemexpress.com.
Data Tables
Table 1: Representative Applications of this compound in Peptide Synthesis
| Peptide Type/Application | Role of this compound | Key Research Finding/Property | Reference |
| Linear Peptide Synthesis | Building block for introducing a pendant amine | Enables post-synthetic modification or specific interactions | |
| Cyclic Peptide Synthesis | Side-chain amine as cyclization point (after Boc deprotection) | Formation of macrocyclic structures for constrained conformations | peptide.com |
| Branched Peptide Synthesis | Side-chain amine as attachment point for second chain | Creation of complex, multi-chain peptide architectures | bioscience.co.uknih.gov |
| Tachykinin NK2 Antagonists | Residue for forming bicyclic structures critical for antagonist activity | Optimized binding to NK2 receptor for therapeutic targeting | medchemexpress.commedchemexpress.com |
| Peptide Mimetics | Introduction of non-canonical D-amino acid and side-chain functionality | Enhanced protease resistance, altered receptor affinity, improved pharmacokinetics | medchemexpress.combioscience.co.uk |
| Conformational Studies | D-stereochemistry influences backbone conformation | Induces specific turns or alters secondary structure propensity | medchemexpress.com |
Table 2: Key Properties and Protective Groups of this compound
| Property/Group | Description | Removal Conditions | Significance in SPPS | Reference |
| Fmoc Group | 9-fluorenylmethyloxycarbonyl | Base-labile (e.g., piperidine (B6355638) in DMF) | Protects α-amino group during iterative coupling cycles | biosynth.com |
| Boc Group | tert-butyloxycarbonyl | Acid-labile (e.g., TFA) | Protects side-chain β-amino group, allowing selective deprotection for cyclization/branching | biosynth.com |
| D-Dap Backbone | D-2,3-diaminopropionic acid | Non-canonical amino acid with a shorter side chain than Lys | Introduces D-stereochemistry for conformational effects; provides a pendant amine for functionalization | medchemexpress.com |
| Molecular Formula | C₂₃H₂₆N₂O₆ | N/A | Chemical identity | bioscience.co.uksigmaaldrich.comiris-biotech.debldpharm.com |
| Molecular Weight | 426.46 g/mol | N/A | Chemical identity | bioscience.co.uksigmaaldrich.comiris-biotech.debldpharm.com |
Compound List
this compound
Fmoc (9-fluorenylmethyloxycarbonyl)
Boc (tert-butyloxycarbonyl)
D-diaminopropionic acid (D-Dap)
L-diaminopropionic acid (L-Dap)
Lysine (B10760008) (Lys)
Tachykinin NK2 antagonists
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
DIEA (N,N-diisopropylethylamine)
TFA (Trifluoroacetic acid)
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
H-Asn[(Ac₄O)-β-D-Glc]-Asp(OtBu)-Trp-Phe-Dap(Boc)-Leu-OH
Fmoc-Leu-OH
Fmoc-Phe-OH
Fmoc-Trp-OH
Fmoc-Asp(OtBu)-OH
Fmoc-Asn[(Ac₄O)-β-D-Glc]-OPfp
H-Asn[(Ac₄O)-β-D-Glc]-Asp-Trp-Phe-Dap-Leu-OH
Fmoc-D-Cha-OH
Fmoc-Chg-OH
H-Aib-OtBu HCl
Boc-Aib-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Gly-OH
DL-Propargylglycine
L-Tyrosine disodium (B8443419) salt
N6-Diazo-L-Fmoc-lysine
Fmoc-Asp(OtBu)-OH
Fmoc-Ala-OH
Fmoc-Glu(OAll)-OH
Fmoc-Lys-OH
Fmoc-L-Lys (Boc)-OH
Fmoc-L-Trp(Boc)-OH
H-γ-Glu-Leu-OH
Fmoc-Thr(tBu)-OH
Fmoc-Tyr(tBu)-OH
Levacetylleucine
Fmoc-Hyp(tBu)-OH
Fmoc-Ile-OH
Fmoc-L-Lys(Dde)-OH
Fmoc-Cys(Trt)-OH
L,L-Dityrosine
Fmoc-Bip(4,4')-OH
Fmoc-Pra-OH
Fmoc-L-Val-OH
Fmoc-Phe-OH
Fmoc-Ser(tBu)-OH
Fmoc-Dap(Z)-OH
Fmoc-Dap(Mtt)-OH
H-Dap(Boc)-OMe HCI
Fmoc-D-Dap(ivDde)-OH
Fmoc-Dap(ivDde)-OH
Fmoc-Dpr(ivDde)-OH
Research Applications in Pharmaceutical Sciences and Chemical Biology
Development of Novel Therapeutic Agents
The distinct structural features of Fmoc-D-Dap(Boc)-OH make it a valuable asset in drug discovery and development. archivemarketresearch.com It serves as a foundational component for synthesizing peptide-based therapeutics and complex biomolecules aimed at treating a range of conditions, including infectious diseases and cancer. chemimpex.com The use of the D-enantiomer is particularly significant for creating peptides that are resistant to degradation by proteases in the body.
Derivatives of 2,3-diaminopropionic acid (Dap) are integral to the structure of several natural antibiotics, such as the bleomycins. mdpi.com Researchers utilize building blocks like this compound in solid-phase peptide synthesis (SPPS) to create novel antibiotic candidates. One promising area is the development of peptide dendrimers, which are branched molecules built from amino acid cores. glpbio.comgoogleapis.com These dendrimers, often synthesized using Fmoc-Dap derivatives, have shown significant antimicrobial activity. googleapis.com For instance, certain peptide dendrimers are highly effective against Gram-negative bacteria like P. aeruginosa, a pathogen known for its resistance to many conventional antibiotics. googleapis.comgoogle.com The synthesis of the clinically important antibiotic daptomycin (B549167) has also been explored using related building blocks, highlighting the role of such synthons in creating complex antibacterial agents.
Table 1: Research Findings in Antibiotic Development
| Application Area | Finding/Observation | Significance |
|---|---|---|
| Peptide Dendrimers | Synthesized using Fmoc-Dap(Fmoc)-OH and other derivatives, these branched peptides exhibit potent antimicrobial properties. googleapis.com | Offer a new class of antimicrobial agents effective against resistant bacteria like P. aeruginosa. googleapis.comgoogle.com |
| Natural Product Synthesis | Dap is a structural component of glycopeptide-derived antitumor antibiotics like bleomycins. mdpi.com | This compound serves as a key starting material for synthesizing and modifying complex natural antibiotics. mdpi.com |
The unique chemical handles on this compound make it suitable for bioconjugation, the process of linking molecules to create complex systems like targeted drug delivery vehicles. chemimpex.com The ability to selectively deprotect the side chain allows for the attachment of drugs, imaging agents, or targeting moieties. This is crucial for creating prodrugs, which are inactive compounds that are converted into active drugs at specific sites within the body, and for developing systems that deliver a therapeutic payload directly to diseased cells, minimizing systemic toxicity. chemimpex.com Furthermore, single amino acid derivatives with both Fmoc and Boc protecting groups have been shown to self-assemble into nanoparticles, which can encapsulate and deliver bioactive molecules to cells, showcasing their potential as drug carriers. nih.gov
Radiopharmaceutical Development, including Radionuclide-Drug Conjugates (RDCs)
This compound is explicitly used in the synthesis of peptide mimetics for radiopharmaceutical applications. medchemexpress.combioscience.co.uk A key application is in the creation of Radionuclide-Drug Conjugates (RDCs), an emerging class of cancer therapy. biochempeg.com RDCs consist of a targeting molecule (often a peptide or antibody), a linker, a chelator, and a radioactive isotope (radionuclide). biochempeg.comwuxiapptec.com The targeting molecule guides the radioactive payload to cancer cells. wuxiapptec.com
This compound serves as a critical building block for the peptide portion of these conjugates. Its structure allows for the incorporation of a chelating agent, such as DOTA, which securely binds the radionuclide. medchemexpress.combioscience.co.ukbiochempeg.com These DOTA-modified peptides can then be complexed with diagnostic or therapeutic radionuclides for use in cancer imaging and treatment. medchemexpress.combioscience.co.uk
Table 2: Components of a Radionuclide-Drug Conjugate (RDC)
| Component | Function | Role of this compound |
|---|---|---|
| Targeting Ligand | A peptide, antibody, or small molecule that binds to specific receptors on cancer cells. biochempeg.comwuxiapptec.com | Forms the peptide backbone of the targeting ligand. |
| Linker | Connects the targeting ligand to the chelator. biochempeg.comwuxiapptec.com | Can be part of the peptide structure created using this amino acid. |
| Chelator | A molecule (e.g., DOTA) that firmly binds the radionuclide. biochempeg.comwuxiapptec.com | The peptide backbone created from this compound is modified to attach the chelator. medchemexpress.combioscience.co.uk |
| Radionuclide | A radioactive atom that emits cell-killing radiation (e.g., alpha or beta particles). biochempeg.comwuxiapptec.com | Carried by the chelator to the tumor site. |
Utilization in Biochemical Research and Drug Target Identification
In biochemical research, this compound and related compounds are used to synthesize custom peptides that can probe biological systems. These synthetic peptides can act as inhibitors or modulators of enzymes or mimic natural substrates to help elucidate protein-protein interactions and enzyme mechanisms. ontosight.ai This is fundamental for understanding disease pathways and for identifying and validating new drug targets. The ability to create peptides with specific sequences and modifications allows researchers to ask precise questions about biological function.
Role as a Customizable Research Tool for Diverse Biological Studies
The primary utility of this compound lies in its role as a versatile and customizable tool for chemical synthesis, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.compeptide.com The orthogonal protection scheme is the key to its versatility. The Fmoc group on the alpha-amino position can be removed with a base (like piperidine), while the Boc group on the side-chain amino group remains intact. This side-chain amine can then be deprotected later using acid, or it can be used as a branching point or a site for attaching other molecules like fluorophores, lipids, or polymers. chemimpex.compeptide.com This allows for the construction of highly complex and tailored molecules, including:
Peptide Dendrimers: Branched, tree-like peptides with a defined structure. glpbio.comgoogleapis.com
Cyclic Peptides: Peptides constrained into a ring structure, which can improve stability and binding affinity.
Labeled Peptides: Peptides tagged with fluorescent or other markers for use in diagnostic assays and imaging. chemimpex.com
This customizability makes this compound an essential reagent for creating bespoke molecular tools to investigate a wide range of biological questions. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| N-alpha-(9-fluorenylmethyloxycarbonyl)-N-beta-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid | This compound |
| 2,3-diaminopropionic acid | Dap |
| 9-fluorenylmethyloxycarbonyl | Fmoc |
| tert-butyloxycarbonyl | Boc |
| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA |
| Piperidine (B6355638) | - |
| Bleomycins | BLMs |
| Daptomycin | - |
| N-alpha-(9-fluorenylmethyloxycarbonyl)-N-gamma-tert-butyloxycarbonyl-L-2,4-diaminobutanoic acid | Fmoc-Dab(Boc)-OH |
Future Directions and Emerging Research Avenues
Expansion of Orthogonal Protecting Group Chemistries for Complex Biomolecules
The strategic use of orthogonal protecting groups is fundamental to the successful synthesis of complex biomolecules. The Fmoc/Boc protection scheme inherent in Fmoc-D-Dap(Boc)-OH is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the α-amino group under basic conditions (Fmoc) and the side-chain amino group under acidic conditions (Boc). However, the increasing complexity of synthetic targets, such as multi-cyclic peptides, peptide-drug conjugates, and modified proteins, necessitates an expansion of the orthogonal protecting group toolbox.
Future research is focused on integrating additional protecting groups that are compatible with the Fmoc and Boc groups present in this compound. This allows for the site-specific modification of peptides and other biomolecules. For instance, the incorporation of protecting groups removable by enzymatic cleavage, photolysis, or specific chemical reagents will enable more intricate synthetic strategies. The development of novel protecting groups that are stable to a wider range of reaction conditions will also be crucial for the synthesis of increasingly complex biomolecules.
Table 1: Orthogonal Protecting Group Compatibility
| Protecting Group | Removal Conditions | Orthogonal to Fmoc | Orthogonal to Boc |
|---|---|---|---|
| Fmoc | Base (e.g., Piperidine) | - | Yes |
| Boc | Acid (e.g., TFA) | Yes | - |
| Alloc | Pd(0) catalyst | Yes | Yes |
| ivDde | Hydrazine | Yes | Yes |
| Mtt | Mild Acid | No | Yes |
| Photolabile Groups | UV Light | Yes | Yes |
| Enzyme-labile Groups | Specific Enzymes | Yes | Yes |
Advanced Applications in the Synthesis of Highly Complex Molecular Architectures
The bifunctional nature of this compound makes it an ideal building block for the synthesis of highly complex and constrained molecular architectures. Its ability to introduce a branching point or a site for cyclization has been exploited in the creation of novel peptide-based structures with enhanced biological activity and stability.
One emerging application is in the synthesis of bicyclic peptides , which offer greater conformational rigidity and target affinity compared to their linear or monocyclic counterparts. For example, this compound has been utilized in the synthesis of bicyclic peptide tachykinin NK2 antagonists. nih.gov This involves the initial formation of a cyclic peptide through an amide bond, followed by a second cyclization step involving the side-chain amino group of the Dap residue.
Furthermore, this compound is being explored for the construction of stapled peptides and other constrained peptide analogs. These modifications can enhance the alpha-helical content of peptides, improving their ability to interact with intracellular targets. The D-configuration of the amino acid can also contribute to increased resistance to proteolytic degradation.
Development of Next-Generation Bioconjugation Reagents and Methodologies
Bioconjugation, the covalent attachment of molecules to biomolecules, is a powerful tool in drug discovery, diagnostics, and materials science. The unique reactivity of the two amino groups in this compound, once deprotected, provides a versatile platform for the development of next-generation bioconjugation reagents.
After selective deprotection, the primary amino groups can be functionalized with a wide range of reactive moieties, such as azides, alkynes, or maleimides, for subsequent click chemistry or thiol-maleimide coupling reactions. This allows for the site-specific attachment of drugs, imaging agents, or other functional molecules to peptides and proteins. Research in this area is focused on developing novel bioconjugation strategies that are highly efficient, selective, and biocompatible.
Integration into High-Throughput Screening Libraries and Combinatorial Chemistry Platforms
The generation of large and diverse chemical libraries is essential for the discovery of new lead compounds in drug development. This compound is well-suited for integration into high-throughput screening (HTS) and combinatorial chemistry platforms due to its compatibility with standard solid-phase synthesis techniques.
Its use as a scaffold allows for the creation of diverse peptide libraries with modifications at the side-chain amino group. By incorporating this compound into a peptide sequence, a library of compounds can be generated by reacting the deprotected side-chain amine with a variety of building blocks. This approach has been utilized in structure-activity relationship (SAR) studies to optimize the biological activity of peptides. peptide.com As a protected lysine (B10760008) analog, it allows for systematic modifications to probe the importance of the lysine side chain in peptide-protein interactions.
Exploration of Novel Biomedical Applications and Therapeutic Modalities
The unique properties of peptides containing 2,3-diaminopropionic acid are leading to the exploration of novel biomedical applications and therapeutic modalities. The incorporation of this compound into peptide sequences can impart beneficial characteristics, such as enhanced stability, altered charge, and the ability to chelate metals.
One promising area of research is the development of pH-sensitive drug delivery systems . Peptides incorporating Dap have been shown to exhibit pH-dependent conformational changes, which can be exploited for the targeted release of drugs in the acidic environment of tumors or endosomes. nih.gov
Furthermore, this compound is a key component in the synthesis of DOTA-modified peptides for use in cancer diagnostics and therapy. The side-chain amino group provides a convenient attachment point for the DOTA chelator, which can then be complexed with a radionuclide for imaging or therapeutic purposes.
The incorporation of D-amino acids, such as D-Dap, is a known strategy to enhance the stability of peptides against enzymatic degradation, a critical factor for the development of peptide-based therapeutics. nih.gov This has led to investigations into Dap-containing peptides for various biological activities, including their use in antimicrobial peptides and as enzyme inhibitors . The ability to introduce a positive charge at the side chain also makes it a valuable component in the design of cationic nucleopeptides for gene delivery applications. researchgate.net Additionally, cyclic tetrapeptides containing Dap have been shown to self-assemble into ion-selective channels, opening up possibilities for the development of novel biomaterials and sensors. peptide.com
Table 2: Mentioned Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-((tert-butoxycarbonyl)amino)propanoic acid | This compound |
| 2,3-diaminopropionic acid | Dap |
| 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | DOTA |
| Allyloxycarbonyl | Alloc |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde |
Q & A
Basic Research Questions
Q. What are the recommended methods to ensure solubility of Fmoc-D-Dap(Boc)-OH during peptide synthesis?
- Methodological Answer : Solubility challenges arise due to the hydrophobic Fmoc and Boc groups. To address this:
- Use a stepwise solvent addition protocol: Start with minimal dimethylformamide (DMF) or dichloromethane (DCM), followed by vortexing or sonication (30–60 sec). If unresolved, apply controlled heating (≤37°C) .
- Pre-dissolve the compound in a 1:1 mixture of DMF and 0.1 M HOBt (hydroxybenzotriazole) to enhance solvation .
- Data Table :
| Solvent System | Optimal Volume (mL/g) | Dissolution Time (min) |
|---|---|---|
| DMF + 0.1 M HOBt | 10–15 | 5–10 |
| DCM:DMF (1:1) | 8–12 | 3–7 |
Q. How is the purity of this compound verified, and what analytical methods are employed?
- Methodological Answer :
- HPLC Analysis : Use a C18 column with a gradient of 5–95% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 20 min. Retention times should align with reference standards (>98% purity) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 440.49 g/mol for this compound) via ESI-MS or MALDI-TOF .
- Quality Control Metrics :
| Parameter | Acceptable Range | Method |
|---|---|---|
| Purity (HPLC) | ≥98% | USP/Ph.Eur. guidelines |
| Enantiomeric Excess | ≥99% | Chiral HPLC |
Advanced Research Questions
Q. What strategies mitigate racemization during the incorporation of this compound into peptide sequences?
- Methodological Answer :
- Coupling Conditions : Use low-temperature (0–4°C) coupling with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to minimize base-induced racemization .
- Side-Chain Protection : The Boc group on Dap stabilizes the amino group, reducing nucleophilic side reactions during Fmoc deprotection with piperidine .
- Experimental Validation :
- Racemization rates <0.5% observed under optimized conditions (20% piperidine/DMF, 2 × 2 min deprotection) .
Q. How does the Boc protection on Dap influence the stability of this compound under acidic conditions?
- Methodological Answer :
- The Boc group is cleaved under strong acidic conditions (e.g., 95% TFA for 1–2 hours). Stability tests show no degradation of the Fmoc group during short-term (≤30 min) exposure to 20% TFA .
- Comparative Stability Data :
| Acidic Condition | Degradation (%) | Time (h) |
|---|---|---|
| 20% TFA in DCM | <5 | 1 |
| 50% TFA in H₂O | 10–15 | 1 |
Q. What analytical challenges arise when characterizing this compound in complex peptide matrices?
- Methodological Answer :
- Co-Elution Issues : Use orthogonal methods (e.g., reverse-phase HPLC paired with ion-exchange chromatography) to resolve co-eluting impurities .
- Quantitative NMR (qNMR) : Integrate aromatic Fmoc protons (δ 7.2–7.8 ppm) against an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification .
Data Contradiction Analysis
Q. Discrepancies in reported solubility parameters for this compound: How to reconcile conflicting data?
- Resolution Strategy :
- Source Variability : Solubility can vary between batches due to residual solvents or crystallinity. Always request COA (Certificate of Analysis) with lot-specific data .
- Standardized Protocols : Reproduce solubility tests under controlled conditions (e.g., 25°C, inert atmosphere) using USP-grade solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
